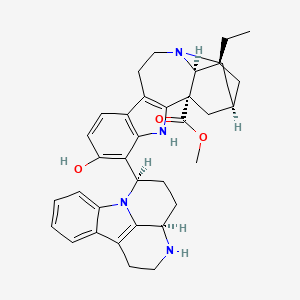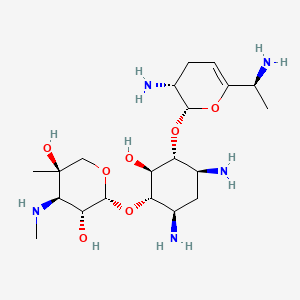
2-Nitroimipramine
Vue d'ensemble
Description
Chemical Reactions Analysis
2-Nitroimipramine exhibits selective irreversible inhibition of H- serotonin uptake and H-imipramine binding in platelets. Its interaction with the serotonin transporter system suggests that it competes with serotonin for binding sites and interferes with serotonin reuptake. Further studies are needed to elucidate its exact binding mechanism and interactions with other neurotransmitter systems.
Applications De Recherche Scientifique
1. Nitroheterocyclic Drugs' Broad Spectrum Activity
Nitroheterocyclic compounds, including various nitroimidazoles, exhibit a range of therapeutic potentials against protozoan and bacterial infections in humans and animals. They are particularly significant in treating diseases like giardiasis, trichomoniasis, and amebiasis. These drugs are characterized by their chemical, chemotherapeutic, toxicological, pharmacokinetic, and pharmacological properties. They also exhibit mechanisms of action and resistance in specific parasitic protozoa (Raether & Hänel, 2003).
2. Pharmacological MRI in Retina and Choroid Blood Flow
Nitroprusside, a nitric oxide donor and a vasodilator, is used in clinical settings like vascular surgery and acute hypertension management. A study using pharmacological MRI explored how nitroprusside infusion affects blood flow (BF) and blood oxygenation level dependent (BOLD) signals in rat chorioretinal structures. This research offers insights into drug-related hemodynamic functions and evaluates the impacts of therapeutic interventions on retinal and choroidal blood flow (Shih et al., 2012).
3. Nitroimidazole Compounds in Medicinal Chemistry
Nitroimidazoles, due to their unique structural features, find widespread application in medicinal chemistry. These compounds have been actively researched for their roles as drugs for cancer treatment, antimicrobial and antiparasitic agents, artificial diagnostics, pathological probes, and more. The combination of imidazole and nitro group grants these derivatives a broad spectrum of potential applications, making them significant in clinical contexts (Li et al., 2018).
4. Radiodiagnostic Applications in Hypoxic Tumors
Some 2-nitroimidazole-based molecules are used as radiodiagnostics for hypoxic tumors. Their selective uptake by hypoxic cells, compared to normoxic cells, makes them suitable for imaging and studying tumor hypoxia. These compounds have been a subject of interest in developing new diagnostic tools and treatments for hypoxic tumors (Wang et al., 2020).
Orientations Futures
: Wennogle, L. P., Ashton, R. A., Schuster, D. I., Murphy, R. B., & Meyerson, L. R. (1985). 2-Nitroimipramine: a photoaffinity probe for the serotonin uptake/tricyclic binding site complex. The EMBO Journal, 4(4), 971-977. Read more : Nitroimipramines — Synthesis and pharmacological effects of potent long-lasting inhibitors of H-serotonin uptake. Naunyn-Schmiedeberg’s Archives of Pharmacology, 320(3), 239-246. Read more : 2-nitroimipramine: a selective irreversible inhibitor of serotonin uptake and imipramine binding in platelets. Read more
Propriétés
IUPAC Name |
N,N-dimethyl-3-(3-nitro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-20(2)12-5-13-21-18-7-4-3-6-15(18)8-9-16-14-17(22(23)24)10-11-19(16)21/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLKYRDTRZHXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228236 | |
| Record name | 2-Nitroimipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitroimipramine | |
CAS RN |
77533-92-7 | |
| Record name | 2-Nitroimipramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077533927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitroimipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,3S,5R,6R,7R,9S,12R)-2-hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1213891.png)











